2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to nucleosides found in DNA and RNA, making it a significant molecule in the field of medicinal chemistry and antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected form of 2,3-dideoxy-D-erythro-pentofuranose.
Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3-position.
Coupling Reaction: The azido sugar is then coupled with a pyrimidinedione derivative under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nucleosides, and various substituted nucleosides.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for treating viral infections like HIV.
Biology: The compound is used in studies involving nucleoside metabolism and DNA/RNA synthesis.
Industry: It is employed in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination or mutations, inhibiting viral replication. The molecular targets include viral polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-(2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-amino-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The presence of the azido group at the 3-position makes 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- unique. This functional group is crucial for its antiviral activity, distinguishing it from other nucleoside analogs.
Properties
CAS No. |
114551-78-9 |
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Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-14-13-5-1-6(18-7(5)3-15)4-2-11-9(17)12-8(4)16/h2,5-7,15H,1,3H2,(H2,11,12,16,17)/t5-,6+,7+/m0/s1 |
InChI Key |
HQWPHQAIJAAPEE-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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